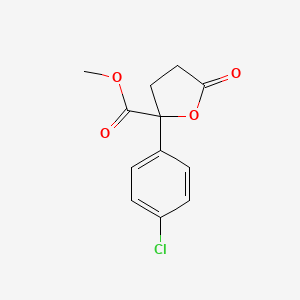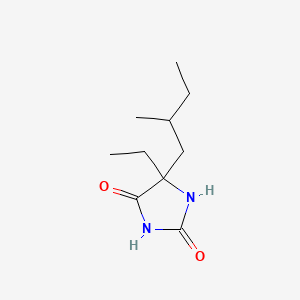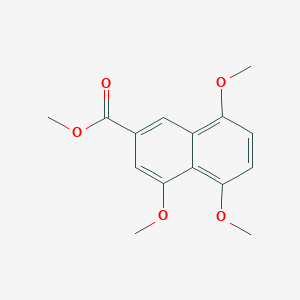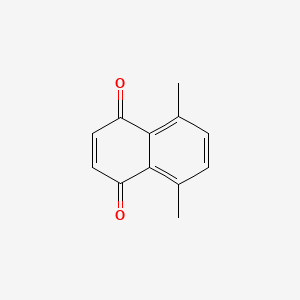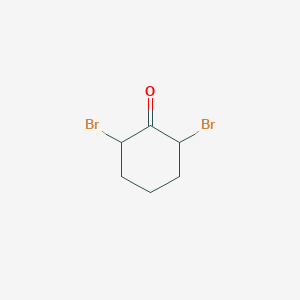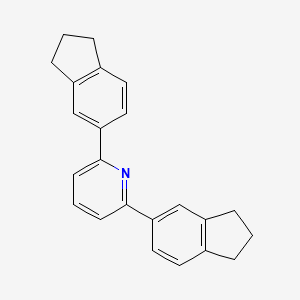![molecular formula C14H9ClS B14687322 Benzo[b]thiophene, 5-chloro-3-phenyl- CAS No. 28540-36-5](/img/structure/B14687322.png)
Benzo[b]thiophene, 5-chloro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene, 5-chloro-3-phenyl- is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound unique. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure .
Another method involves the intramolecular cyclization of o-alkinylthioanisoles, which regioselectively produces benzothiophenes . Additionally, the Claisen rearrangement reaction has been employed to synthesize benzothiophenes .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often involves the use of transition-metal catalyzed reactions. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has also been explored .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophene, 5-chloro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophenes depending on the reagents used
Aplicaciones Científicas De Investigación
Benzo[b]thiophene, 5-chloro-3-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene, 5-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiophenes have been shown to inhibit kinases, modulate estrogen receptors, and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to active sites of enzymes and receptors, leading to the modulation of various cellular processes .
Comparación Con Compuestos Similares
Benzo[b]thiophene, 5-chloro-3-phenyl- can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns and properties.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
The uniqueness of benzo[b]thiophene, 5-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
28540-36-5 |
|---|---|
Fórmula molecular |
C14H9ClS |
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
AHSTUNKESURKDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
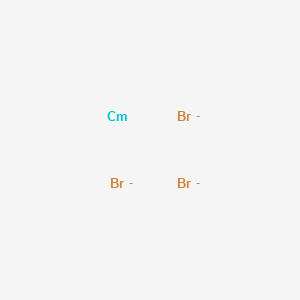
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

